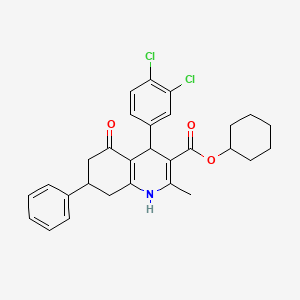
N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthalene ring system substituted with a carboxamide group and a phenyl ring bearing chloro and fluoro substituents. Its distinct structure allows it to participate in a variety of chemical reactions and exhibit significant biological activities.
Vorbereitungsmethoden
Die Synthese von N-(3-Chlor-4-fluorphenyl)naphthalin-1-carboxamid beinhaltet typischerweise die Kupplung von 3-Chlor-4-fluoroanilin mit Naphthalin-1-carbonsäure. Die Reaktion wird häufig durch die Verwendung von Kupplungsmitteln wie N,N-Diisopropylethylamin (DIPEA) und Propylphosphonsäureanhydrid (T3P) in einem geeigneten Lösungsmittel wie Tetrahydrofuran (THF) bei Raumtemperatur erleichtert . Industrielle Produktionsverfahren können ähnliche Syntheserouten verwenden, die jedoch für die großtechnische Produktion optimiert sind und eine hohe Ausbeute und Reinheit des Endprodukts gewährleisten.
Analyse Chemischer Reaktionen
N-(3-Chlor-4-fluorphenyl)naphthalin-1-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chlor- und Fluorsubstituenten am Phenylring können an nukleophilen aromatischen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Oxidation und Reduktion: Die Verbindung kann unter geeigneten Bedingungen Oxidations- und Reduktionsreaktionen unterzogen werden, wodurch ihre funktionellen Gruppen verändert und möglicherweise ihre biologische Aktivität modifiziert werden.
Kupplungsreaktionen: Es kann an Suzuki-Miyaura-Kupplungsreaktionen teilnehmen, bei denen der Phenylring unter Verwendung von Borreagenzien und Palladiumkatalysatoren weiter funktionalisiert werden kann.
Häufig verwendete Reagenzien in diesen Reaktionen sind Halogenierungsmittel, Reduktionsmittel wie Natriumborhydrid und Oxidationsmittel wie Kaliumpermanganat. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
N-(3-Chlor-4-fluorphenyl)naphthalin-1-carboxamid wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht:
Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle und Materialien.
Industrie: Die einzigartige Struktur und Reaktivität der Verbindung machen sie nützlich für die Entwicklung neuer Materialien und chemischer Prozesse.
5. Wirkmechanismus
Der Wirkmechanismus von N-(3-Chlor-4-fluorphenyl)naphthalin-1-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen. Beispielsweise wirkt es als kompetitiver und reversibler Inhibitor der Monoaminoxidase (MAO), bindet an die aktive Stelle des Enzyms und verhindert den Abbau von Neurotransmittern . Diese Hemmung kann zu erhöhten Neurotransmitterspiegeln im Gehirn führen, was möglicherweise die Symptome neurologischer Erkrankungen lindert.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as a competitive and reversible inhibitor of monoamine oxidase (MAO), binding to the active site of the enzyme and preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially alleviating symptoms of neurological disorders.
Vergleich Mit ähnlichen Verbindungen
N-(3-Chlor-4-fluorphenyl)naphthalin-1-carboxamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
N-(3-Chlor-2-methylphenyl)-4-(4-fluorphenyl)-1,3-thiazol-2-amin: Diese Verbindung enthält ebenfalls Chlor- und Fluorsubstituenten, unterscheidet sich jedoch in ihrer Kernstruktur, die einen Thiazolring umfasst.
N-(disubstituierte-phenyl)-3-hydroxynaphthalin-2-carboxamide: Diese Verbindungen teilen den Naphthalincarboxamidkern, haben aber unterschiedliche Substituenten am Phenylring, was zu Variationen in ihrer biologischen Aktivität führt.
Die Einzigartigkeit von N-(3-Chlor-4-fluorphenyl)naphthalin-1-carboxamid liegt in seinem spezifischen Substitutionsschema und seinem Potenzial als multi-zielgerichtetes Ligand für neurologische Erkrankungen.
Eigenschaften
Molekularformel |
C17H11ClFNO |
|---|---|
Molekulargewicht |
299.7 g/mol |
IUPAC-Name |
N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H11ClFNO/c18-15-10-12(8-9-16(15)19)20-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21) |
InChI-Schlüssel |
PIWLEAYNQIWUPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11695054.png)

![methyl 4-{(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11695060.png)

![N'-[(E)-(4-cyanophenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11695083.png)

![(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11695093.png)
![3,5-dimethyl-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11695100.png)

![Methyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11695107.png)
![2,2'-{Benzene-1,4-diylbis[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methanediyl]}bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B11695111.png)

![2,4-dichloro-N-(3-{[(3-propoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B11695134.png)
